Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is an organic compound characterized by a phenyl group linked to a carbamate moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin-6-yl group. This compound is recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents for diseases such as Alzheimer’s disease. The chemical structure is defined by the molecular formula and has the CAS number 167264-90-6.
The compound can be synthesized from readily available starting materials in organic chemistry laboratories. It serves as a valuable building block for synthesizing more complex molecules in both academic and industrial settings.
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate falls under the category of carbamates, which are esters or salts of carbamic acid. Its specific structure classifies it within the broader family of benzodioxin derivatives.
The synthesis of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenyl chloroformate. This reaction is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran under basic conditions provided by a base like triethylamine. The process follows a nucleophilic substitution mechanism where the amine attacks the carbonyl carbon of the phenyl chloroformate, resulting in the formation of the carbamate linkage.
The molecular structure of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate features:
The compound's molecular weight is approximately 273.29 g/mol. Its structural representation can be visualized using chemical drawing software or databases that provide two-dimensional representations of organic molecules.
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate primarily involves its interaction with specific enzyme targets in biological systems. Investigations have suggested that this compound may inhibit certain enzymes related to neurodegenerative diseases. The precise molecular interactions are still under study but are believed to involve binding to active sites on target enzymes, thereby modulating their activity.
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is typically presented as a solid at room temperature with properties that may include:
The chemical properties include stability under standard laboratory conditions but may vary with exposure to light and moisture. The compound's reactivity profile includes susceptibility to oxidation and reduction reactions as discussed previously.
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate has several scientific uses:
The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in drug design due to its balanced physicochemical properties and versatile pharmacological profile. This bicyclic heterocycle consists of a fused benzene ring and a 1,4-dioxane ring, creating a planar yet semi-rigid structure that enhances binding affinity to biological targets. The oxygen atoms within the dioxane ring provide electron-rich sites for hydrogen bonding and dipole interactions, while the aromatic component enables π-π stacking with protein residues [3] [7]. This molecular architecture imparts metabolic stability by resisting oxidative degradation, as evidenced by its incorporation into FDA-approved drugs like eliglustat tartrate for Gaucher disease, where the benzodioxin moiety contributes to sustained therapeutic effects [7].
Table 1: Pharmacological Profiles of Benzodioxin-Containing Compounds
Compound | Target/Activity | Structural Features | Reference |
---|---|---|---|
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide | Acetylcholinesterase inhibition | Benzodioxin-thiazole hybrid | |
Silybin (milk thistle derivative) | Anti-hepatotoxic, antioxidant | Benzodioxin lignin core | [3] |
2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides | α-Glucosidase inhibition | Sulfonamide-benzodioxin linkage | [3] |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-phenyloxane-4-carboxamide | Synthetic intermediate | Benzodioxin with oxane carboxamide | [4] |
The benzodioxin ring’s conformational stability allows predictable orientation of pharmacophores, facilitating rational drug design. In phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, the 6-position substitution maximizes electronic communication between the carbamate group and the aromatic system, enhancing hydrogen-bond acceptor capacity. This positioning is critical for target engagement, as demonstrated in analogs like Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carboxylate, where sulfonylation at C-6 enables potent enzyme inhibition [8].
Carbamate groups (–OCONH–) serve as versatile bioisosteres in medicinal chemistry, bridging the properties of amides and esters while offering unique advantages. Unlike amides, carbamates exhibit enhanced metabolic stability against proteases due to the reduced nucleophilicity of the nitrogen atom. Unlike esters, they resist rapid hydrolysis under physiological conditions, extending half-life in vivo [6] [9]. In phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate, the carbamate linker connects the benzodioxin scaffold to a phenyl cap, creating a planar configuration that facilitates membrane penetration and target access.
The carbamate’s carbonyl oxygen acts as a hydrogen-bond acceptor, while the N–H group functions as a donor, enabling bidentate interactions with biological targets. This dual functionality is exemplified in cholinesterase inhibitors like N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide, where analogous carbonyl and N–H groups coordinate with the enzyme’s catalytic triad . Additionally, carbamates can undergo controlled metabolic activation, releasing phenolic compounds that may contribute to secondary pharmacological effects.
Table 2: Comparative Bioactivity of Carbamate vs. Amide Derivatives
Functional Group | Representative Compound | Enzyme Inhibition (IC₅₀) | Key Interactions | |
---|---|---|---|---|
Carbamate | Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | Under investigation | Bidentate H-bonding; π-stacking | |
Amide | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)octanamide | 8.3 μM (AChE) | Monodentate H-bonding | |
Sulfonamide | N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 22.1 μM (α-Glucosidase) | Ionic interactions via sulfonyl group | [3] |
Synthetic accessibility further enhances the carbamate’s utility. Benzodioxin-6-amine can be reacted with phenyl chloroformate under mild conditions, yielding the target carbamate without requiring expensive catalysts or extreme temperatures [9]. This modular synthesis supports rapid generation of analogs for structure-activity relationship studies.
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate represents an evolutionary advancement in heterocyclic pharmacophores, emerging from three decades of benzodioxin-focused research. Early studies in the 1990s explored simple benzodioxin amines as α-adrenergic blockers, inspired by natural products like silybin from Silybum marianum, which demonstrated hepatoprotective effects via its benzodioxin subunit [3]. The early 2000s saw strategic incorporation of carbamate groups into this scaffold, driven by their proven utility in clinical agents (e.g., rivastigmine for Alzheimer’s disease).
Key milestones include:
The current compound embodies these advances, merging the benzodioxin’s pharmacokinetic advantages with the carbamate’s target flexibility. Ongoing research focuses on its application in dual-target inhibitors for diabetes-associated neurodegeneration, leveraging structural insights from earlier sulfonamide-acetamide hybrids [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1